molecular formula C19H25ClN2O B025696 Imipraminoxide hydrochloride CAS No. 19864-71-2

Imipraminoxide hydrochloride

Cat. No.: B025696
CAS No.: 19864-71-2
M. Wt: 332.9 g/mol
InChI Key: CAHPIJSNOKEGSK-UHFFFAOYSA-N
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Description

Imipraminoxide hydrochloride, also known as imipramine N-oxide hydrochloride, is a tricyclic antidepressant. It was introduced in Europe in the 1960s for the treatment of depression. This compound is both an analogue and a metabolite of imipramine, and it exhibits similar effects. it has a faster onset of action, slightly higher efficacy, and fewer side effects compared to imipramine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imipraminoxide hydrochloride involves the oxidation of imipramine. The reaction typically employs hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Imipraminoxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Imipraminoxide hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound to study the oxidation and reduction reactions of tricyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter levels and receptor interactions in the brain.

    Medicine: Studied for its antidepressant properties and potential use in treating other psychiatric disorders.

    Industry: Utilized in the development of new antidepressant drugs and formulations

Mechanism of Action

Imipraminoxide hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects. The compound also acts on various receptors, including histamine and muscarinic acetylcholine receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its faster onset of action and reduced side effects compared to imipramine. It also has a distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPIJSNOKEGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6829-98-7 (Parent)
Record name Imipramine N-oxide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20438-98-6
Record name Imipramine N-oxide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIPRAMINOXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7396L81U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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